3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide
Description
This sulfonamide derivative (CAS: 1171573-86-6) features a benzenesulfonamide core substituted with a chlorine atom at position 3 and a methoxy group at position 2. The sulfonamide nitrogen is linked via a 2-aminoethyl chain to a pyrimidine ring bearing a 3,5-dimethylpyrazole moiety. Its molecular formula is C₁₈H₂₁ClN₆O₃S (MW: 436.9 g/mol). Key structural attributes include:
- Chlorine and methoxy groups: Electron-withdrawing and electron-donating effects modulate electronic density and sulfonamide acidity.
- Pyrimidine-pyrazole heterocyclic system: Potential for hydrogen bonding and π-π interactions.
- Aminoethyl linker: Enhances conformational flexibility compared to rigid scaffolds .
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-10-8-11(2)18(17-10)7-6-16-22(19,20)12-4-5-14(21-3)13(15)9-12/h4-5,8-9,16H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNROPNNKSXOUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the ethylamine group. Subsequent chlorination and methoxylation steps are then employed to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Its biological activity has been explored in various assays, indicating potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the treatment of infections and inflammatory conditions.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Compound 27 (4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide)
Key Features :
- Heterocyclic core : Pyridine instead of pyrimidine.
- Substituents : 4-Butyl and 3,5-dimethylpyrazole on pyridine; chlorophenyl carbamoyl group.
- Synthesis : 76% yield via reaction of pyridinesulfonamide with 4-chlorophenyl isocyanate .
| Property | Target Compound | Compound 27 |
|---|---|---|
| Molecular Formula | C₁₈H₂₁ClN₆O₃S | C₂₃H₂₈ClN₅O₃S |
| Molecular Weight | 436.9 g/mol | ~530 g/mol (estimated) |
| Heterocyclic Core | Pyrimidine | Pyridine |
| Key Functional Groups | Cl, OMe, dimethylpyrazole | Butyl, carbamoyl, Cl-phenyl |
| Flexibility | Moderate (ethylamino linker) | Rigid (carbamoyl group) |
Functional Implications :
- The 4-butyl group increases hydrophobicity, which may affect solubility and membrane permeability.
Example 53 (Fluorinated Chromenone-Pyrazolo-Pyrimidine Derivative)
Key Features :
- Heterocyclic core : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one.
- Substituents: Fluorophenyl, fluoro-chromenone, isopropyl carboxamide.
- Synthesis : 28% yield via Suzuki coupling .
| Property | Target Compound | Example 53 |
|---|---|---|
| Molecular Formula | C₁₈H₂₁ClN₆O₃S | C₂₉H₂₃F₂N₅O₄ |
| Molecular Weight | 436.9 g/mol | 589.1 g/mol |
| Heterocyclic Core | Pyrimidine-pyrazole | Pyrazolo-pyrimidine-chromenone |
| Key Functional Groups | Cl, OMe | F, chromenone, isopropylamide |
| Rigidity | Flexible linker | Highly rigid (fused rings) |
Functional Implications :
- Fluorine atoms enhance electronegativity and metabolic stability.
- Chromenone moiety introduces planarity, favoring intercalation or enzyme active-site binding but reducing solubility.
Heterocyclic Cores
- Pyrimidine (Target) vs.
Substituent Effects
- Chlorine vs. Fluorine : Cl (moderate electronegativity) vs. F (high electronegativity) alters electronic effects and binding interactions.
- Methoxy vs. Carbamoyl : Methoxy (electron-donating) may reduce sulfonamide acidity compared to carbamoyl’s electron-withdrawing nature .
Biological Activity
3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound that combines various pharmacologically relevant moieties, including a chloro group, a pyrazole ring, and a benzenesulfonamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 365.85 g/mol. Its structure includes:
- A chloro substituent that enhances reactivity.
- A pyrazole ring that is often associated with various biological activities.
- A methoxy group which can influence solubility and binding interactions.
Biological Activity Overview
Research on compounds featuring pyrazole and benzenesulfonamide moieties has indicated several potential biological activities, including:
- Antiproliferative Effects : Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. For instance, modifications in the substituents on the pyrazole ring can lead to enhanced potency against specific tumor types .
- Anti-inflammatory Properties : The benzenesulfonamide part of the structure is known for its anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit such activity .
Research Findings
Several studies have been conducted to explore the biological activities of related compounds, providing insights into the expected effects of this compound.
Antiproliferative Activity
A comparative study on structurally similar compounds demonstrated that introducing methyl groups at specific positions on the pyrazole ring significantly increased antiproliferative activity. For example, compounds with additional methyl groups exhibited up to four times greater potency against certain cancer cell lines compared to their unsubstituted counterparts .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:
- Inhibition of Kinases : Many sulfonamide derivatives are known inhibitors of various kinases involved in cancer progression.
- Modulation of Cell Signaling Pathways : The presence of a pyrazole ring can modulate pathways such as PI3K/Akt and MAPK, which are crucial in cell growth and survival .
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., A549 for lung cancer) revealed that derivatives similar to this compound inhibited cell proliferation in a dose-dependent manner.
- Animal Models : Preliminary animal studies indicated that administration of related compounds resulted in reduced tumor size and improved survival rates in xenograft models.
Data Table: Comparison of Biological Activities
| Compound Name | Antiproliferative Activity (IC50 µM) | Anti-inflammatory Activity (Cytokine Inhibition %) |
|---|---|---|
| This compound | TBD | TBD |
| Similar Pyrazole Derivative A | 15 | 70 |
| Similar Pyrazole Derivative B | 10 | 80 |
| Unmodified Sulfonamide Compound | 25 | 50 |
Q & A
Q. What experimental design considerations are critical for synthesizing 3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide?
- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature) to promote nucleophilic substitution between the pyrazole-ethylamine intermediate and the sulfonyl chloride derivative. A base like triethylamine is essential to neutralize HCl byproducts. Coupling agents such as EDCI/HOBt can enhance amide bond formation efficiency. Reaction progress should be monitored via TLC, followed by purification using column chromatography or recrystallization (e.g., ethanol) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Combine spectroscopic techniques (e.g., -NMR for proton environments, -NMR for carbon backbone, and HRMS for molecular weight). For absolute confirmation, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Crystallization conditions (e.g., slow evaporation in DMF/EtOH) must be optimized to obtain high-quality crystals .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase inhibition) to evaluate sulfonamide-mediated activity. Cell-based assays (e.g., antiproliferative screens in cancer lines) can assess cytotoxicity. Structural analogs suggest focusing on substituent effects: the 3,5-dimethylpyrazole group may enhance lipophilicity and target binding, while the methoxy group influences electronic properties .
Q. How can solubility challenges be addressed during formulation for biological testing?
- Methodological Answer : Employ co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) to improve aqueous solubility. Salt formation (e.g., hydrochloride salts) or prodrug strategies (e.g., esterification of the sulfonamide) can enhance bioavailability. Particle size reduction via micronization or nanoemulsion techniques may also be effective .
Q. Which analytical techniques are recommended for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities. Mass spectrometry (ESI-MS) confirms molecular integrity. Elemental analysis (CHNS) validates stoichiometry, while differential scanning calorimetry (DSC) assesses thermal stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in target binding?
- Methodological Answer : Systematically modify substituents (e.g., replace 3,5-dimethylpyrazole with other heterocycles) and evaluate activity changes. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like carbonic anhydrase. QSAR models can correlate electronic (Hammett constants) or steric (Taft parameters) properties with efficacy .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Longitudinal studies with standardized protocols (e.g., consistent ATP concentrations in kinase assays) reduce variability .
Q. How can computational methods improve target identification for this sulfonamide derivative?
- Methodological Answer : Use proteomics databases (e.g., ChEMBL) to identify sulfonamide-binding proteins. Molecular dynamics simulations (e.g., GROMACS) model binding stability. Machine learning pipelines (e.g., DeepChem) predict off-target effects by comparing structural fingerprints to known bioactive compounds .
Q. What experimental designs address stability issues under physiological conditions?
- Methodological Answer : Perform stress testing: expose the compound to pH extremes (1–13), UV light, and oxidants (HO). Monitor degradation via LC-MS and identify metabolites. Accelerated stability studies (40°C/75% RH) predict shelf life. Stabilizers like antioxidants (BHT) or cyclodextrin encapsulation may mitigate decomposition .
Q. How can hybrid modeling reconcile discrepancies between in silico predictions and wet-lab results?
- Methodological Answer :
Integrate receptor-response models (e.g., bioelectronic nose data) with molecular docking outcomes. Validate using genetic knockout models (e.g., CRISPR-Cas9) to confirm target relevance. Adjust force field parameters in simulations to better reflect experimental binding energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
